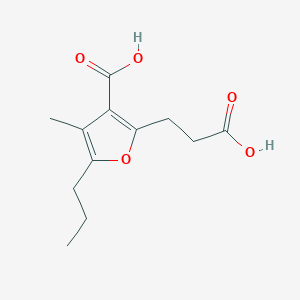
Acide 3-carboxy-4-méthyl-5-propyl-2-furanpropionique
Vue d'ensemble
Description
L'acide 3-carboxy-4-méthyl-5-propyl-2-furanpropanoïque est un métabolite des acides gras furaniques présents dans le plasma et l'urine des humains après consommation d'aliments contenant ces acides gras. Il a été identifié comme un métabolite significatif suite à la consommation d'huile de poisson, d'esters éthyliques d'acides gras d'huile de poisson ou de régimes riches en poisson . Ce composé a suscité l'attention en raison de son rôle potentiel dans le métabolisme lipidique et de son association avec divers troubles métaboliques .
Applications De Recherche Scientifique
L'acide 3-carboxy-4-méthyl-5-propyl-2-furanpropanoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés furaniques.
5. Mécanisme d'action
Le mécanisme par lequel l'acide 3-carboxy-4-méthyl-5-propyl-2-furanpropanoïque exerce ses effets implique l'inhibition de l'activité de l'acétyl-CoA carboxylase, conduisant à une augmentation de la bêta-oxydation et à une réduction de l'expression des gènes lipogéniques . Il induit également l'expression du facteur de croissance des fibroblastes 21, qui est requis pour une protection à long terme contre la stéatose .
Composés similaires :
- Acide 3-méthyl-2-furanpropanoïque
- Acide 4-méthyl-5-propyl-2-furanpropanoïque
Comparaison : L'acide 3-carboxy-4-méthyl-5-propyl-2-furanpropanoïque est unique en raison de sa structure spécifique, qui lui permet d'interagir plus efficacement avec les voies du métabolisme lipidique que ses analogues. Sa capacité à inhiber l'acétyl-CoA carboxylase et à induire l'expression du facteur de croissance des fibroblastes 21 le distingue des autres composés similaires .
Mécanisme D'action
Target of Action
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a major metabolite of furan fatty acids . It is primarily targeted towards organic anion transporters , which play a crucial role in the excretion and detoxification of endogenous and exogenous organic anions .
Mode of Action
CMPF interacts with its targets, the organic anion transporters, and is excreted into the urine under physiological conditions .
Biochemical Pathways
It is known that cmpf is a uremic toxin (ut) and is mostly reported to be accumulated in patients with chronic kidney disease (ckd) . This suggests that CMPF may be involved in the biochemical pathways related to kidney function and metabolism.
Pharmacokinetics
It is known that cmpf is excreted into the urine via organic anion transporters .
Result of Action
It has been suggested that cmpf may impair glucose-stimulated insulin secretion, increase advanced glycation end products and oxidative stress, and impair insulin granule maturation, potentially accelerating the development of diabetes .
Action Environment
It is known that cmpf levels can be influenced by dietary intake, as cmpf is a metabolite of furan fatty acids found in certain foods
Analyse Biochimique
Biochemical Properties
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is known to interact with organic anion transporters . These transporters play a crucial role in the excretion of the compound into the urine . The nature of these interactions is competitive, as the compound inhibits the transport of other organic acids .
Cellular Effects
The compound is known to inhibit mitochondrial respiration . This can have a significant impact on cellular metabolism, as mitochondria are the primary sites of energy production within cells . It is also associated with thyroid dysfunction .
Molecular Mechanism
At the molecular level, 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid exerts its effects by competitively inhibiting organic anion transporters . This inhibition can affect the transport of various drugs and endogenous organic acids .
Temporal Effects in Laboratory Settings
The compound has a limited shelf life and its stability and degradation over time are factors that need to be considered in laboratory settings
Metabolic Pathways
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is a metabolite of furan fatty acids
Transport and Distribution
The compound is transported and excreted into the urine via organic anion transporters
Subcellular Localization
Given its known inhibitory effect on mitochondrial respiration, it may be localized to the mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 3-carboxy-4-méthyl-5-propyl-2-furanpropanoïque implique généralement l'oxydation de dérivés furaniques. Une méthode courante consiste à oxyder l'acide 3-méthyl-2-furanpropanoïque à l'aide de permanganate de potassium en milieu acide .
Méthodes de production industrielle : La production industrielle de l'acide 3-carboxy-4-méthyl-5-propyl-2-furanpropanoïque est souvent réalisée par extraction et purification à partir de sources biologiques, telles que les suppléments d'huile de poisson. Le composé est ensuite isolé à l'aide de techniques chromatographiques .
Types de réactions :
Oxydation : L'acide 3-carboxy-4-méthyl-5-propyl-2-furanpropanoïque peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit pour former les alcools correspondants.
Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Agents halogénants, nucléophiles.
Principaux produits :
Oxydation : Dérivés furaniques oxydés.
Réduction : Dérivés alcooliques.
Substitution : Dérivés furaniques substitués.
Comparaison Avec Des Composés Similaires
- 3-Methyl-2-Furanpropanoic Acid
- 4-Methyl-5-Propyl-2-Furanpropanoic Acid
Comparison: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is unique due to its specific structure, which allows it to interact with lipid metabolism pathways more effectively than its analogs. Its ability to inhibit acetyl-CoA carboxylase and induce fibroblast growth factor 21 expression sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-39-2 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


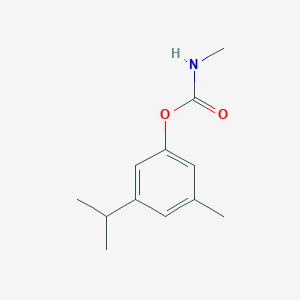


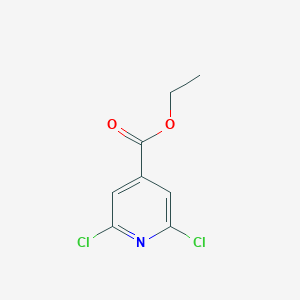

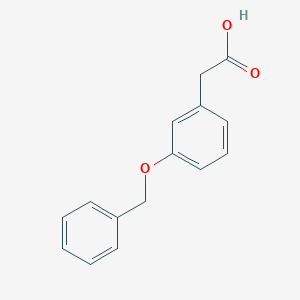

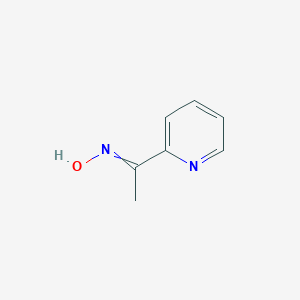

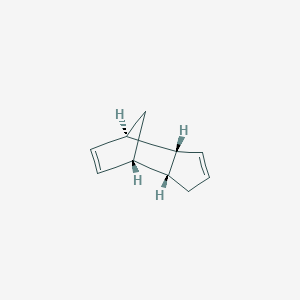
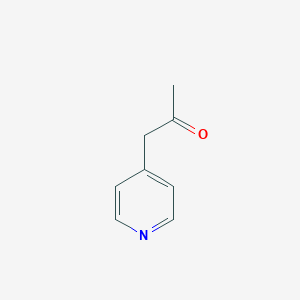

![3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one](/img/structure/B155282.png)

